3-(Hydroxymethyl)benzenesulfonamide

Descripción

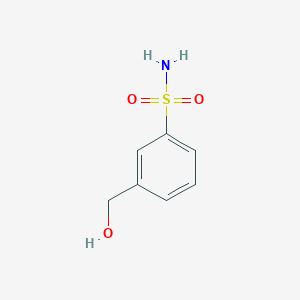

Structure

2D Structure

Propiedades

IUPAC Name |

3-(hydroxymethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c8-12(10,11)7-3-1-2-6(4-7)5-9/h1-4,9H,5H2,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKZQCTHCVNLLCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50630891 | |

| Record name | 3-(Hydroxymethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220798-42-5 | |

| Record name | 3-(Hydroxymethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Hydroxymethyl Benzenesulfonamide and Analogous Structures

Reductive Transformations of Precursor Compounds

Reductive methods are a cornerstone in the synthesis of 3-(Hydroxymethyl)benzenesulfonamide, primarily involving the ring opening of cyclic sulfonamides or the reduction of carboxy-functionalized precursors.

Reductive Ring Opening of Benzo[d]isothiazol-3(2H)-one 1,1-Dioxide Derivatives

The reductive cleavage of the N-S bond in benzo[d]isothiazol-3(2H)-one 1,1-dioxide, commonly known as saccharin (B28170), and its derivatives presents a viable route to ortho-substituted benzenesulfonamides. nih.govresearchgate.net This transformation is typically achieved using reducing agents that can selectively break the endocyclic nitrogen-sulfur bond. researchgate.net The antimicrobial activity of isothiazolones is often attributed to this ring-opening reaction, where the sulfur atom interacts with nucleophilic components within cells, such as cysteine residues in proteins. researchgate.net

The reaction of N-substituted saccharin derivatives with nucleophiles can lead to the opening of the five-membered ring, yielding 2-sulfamoylbenzoates. For instance, the reaction of N-arylsulfonylsaccharins with primary or secondary amines results in the formation of N-substituted and N,N-disubstituted 2-(N-arylsulfonylsulfamoyl)benzamides.

A proposed mechanism for the ring opening involves the nucleophilic attack at the carbonyl carbon of the saccharin ring. This is followed by the cleavage of the C-N bond, leading to an intermediate that, upon acidification, yields the corresponding 2-carboxybenzenesulfonamide derivative. Subsequent reduction of the carboxylic acid group would then yield the desired hydroxymethyl functionality.

Research into the synthesis of saccharin-based compounds has also explored multi-step approaches, including the use of "click" chemistry to introduce various functionalities. nih.gov While these studies primarily focus on creating complex derivatives, the underlying chemistry of the saccharin ring system is relevant. nih.govnih.gov

Functionalization and Derivatization Approaches

These methods involve building the molecule by forming the sulfonamide group on a pre-functionalized benzene (B151609) ring or by introducing the hydroxymethyl group onto an existing benzenesulfonamide (B165840) scaffold.

Sulfonylation Reactions

Sulfonylation is a fundamental process for creating the benzenesulfonamide core. nih.gov This typically involves the reaction of an aryl sulfonyl chloride with ammonia (B1221849) or an amine. For the synthesis of this compound, a precursor like 3-(hydroxymethyl)aniline could theoretically be reacted with a sulfonylating agent, although protecting the hydroxyl group might be necessary.

A more common route involves the chlorosulfonation of a suitable benzene derivative, followed by amination. For example, starting with toluene, chlorosulfonation can yield a mixture of ortho- and para-toluenesulfonyl chlorides. These can then be separated and aminated to produce the corresponding toluenesulfonamides. The methyl group can then be functionalized, for instance, through oxidation to a carboxylic acid and subsequent reduction to the hydroxymethyl group as described previously.

The synthesis of N-substituted benzenesulfonamides is also well-established, often involving the reaction of a benzenesulfonyl chloride with a primary or secondary amine in the presence of a base. rsc.orgresearchgate.net This approach is crucial for creating a wide range of analogous structures.

| Reactant 1 | Reactant 2 | Product Type |

| Aryl Sulfonyl Chloride | Ammonia/Amine | Benzenesulfonamide |

| Sulfanilamide | Chloroacetyl chloride | N-(4-sulfamoylphenyl)-acetamide rsc.org |

| Benzenesulfonyl Azides | Proline | Proline-Derived Benzenesulfonamides nih.gov |

General Hydroxymethylation of Aromatic Compounds

The direct introduction of a hydroxymethyl group (-CH2OH) onto an aromatic ring is known as hydroxymethylation. nih.gov This can be a challenging transformation due to the potential for side reactions and the need to control regioselectivity. General methods for hydroxymethylation often employ formaldehyde (B43269) in the presence of an acid or base catalyst. nih.govmdpi.com

For electron-rich aromatic compounds, such as phenols, hydroxymethylation can proceed under basic conditions. mdpi.com However, for less activated rings like those in benzenesulfonamides, acid-catalyzed conditions are often required. google.com An acid-catalyzed reaction of an aromatic compound with formaldehyde can lead to the formation of a hydroxymethyl derivative. google.com To drive the reaction and avoid the formation of polymeric byproducts, the reaction can be carried out in a carboxylic acid solvent, which traps the intermediate hydroxymethyl group as an ester. google.com This ester can then be hydrolyzed to yield the desired alcohol.

A related approach is the oxidative hydroxymethylation, where an arene substrate is reacted with paraformaldehyde and an oxidizing agent like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). researchgate.net This method directly yields an aromatic aldehyde, which can then be reduced to the hydroxymethyl compound.

| Aromatic Substrate | Reagents | Product Type |

| Activated Aromatic Molecule | Formaldehyde, Carboxylic Acid, Acid Catalyst | Hydroxymethylated Aromatic Molecule google.com |

| Arene | Paraformaldehyde, DDQ | Aromatic Aldehyde researchgate.net |

| Phenol (B47542) | Formaldehyde, Base | Hydroxymethylated Phenol mdpi.com |

Derivatization of Oxadiazole-Based Sulfonamides

Complex sulfonamide derivatives can be synthesized by incorporating other heterocyclic rings, such as oxadiazoles. nih.govacs.org These heterocyclic systems can serve as a scaffold for introducing various functional groups, including the hydroxymethyl group. The synthesis of such compounds is typically a multi-step process.

For example, a common strategy involves the preparation of a benzoic acid derivative containing the desired sulfonamide group. This carboxylic acid is then converted into a 1,3,4-oxadiazole (B1194373) ring through reaction with a hydrazine (B178648) derivative and subsequent cyclization. The functional group that will become the hydroxymethyl group can be introduced before or after the formation of the oxadiazole ring.

One study describes a library of diversely substituted oxadiazoles, some of which are linked to a sulfonamide moiety. nih.gov While not directly resulting in this compound, the synthetic strategies employed are relevant for creating analogous structures where a hydroxymethyl group is attached to the oxadiazole ring, which in turn is connected to the benzenesulfonamide core. These methods highlight the modular nature of modern organic synthesis, allowing for the construction of complex molecules with desired functionalities. nih.govnih.gov

Integration of Heterocyclic Scaffolds into Benzenesulfonamide Structures

The fusion of heterocyclic rings with the benzenesulfonamide framework is a prominent strategy for generating novel molecules with diverse pharmacological profiles. This approach allows for the exploration of new chemical space and the modulation of physicochemical properties.

1,2,3-Triazole Ring System Incorporation

The 1,2,3-triazole ring has become a favored linker moiety in medicinal chemistry due to its stability, capacity for hydrogen bonding, and its role as an amide bioisostere. nih.gov Its integration into benzenesulfonamide structures is often accomplished through Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.

A common strategy involves the reaction of a benzenesulfonamide derivative bearing a terminal alkyne with an organic azide, or conversely, an azide-functionalized benzenesulfonamide with a terminal alkyne. researchgate.netnih.gov For instance, a series of new sulfonamide derivatives were synthesized via the Cu(I)-catalyzed click reaction between N,4-dimethyl-N-(prop-2-yn-1-yl)benzenesulfonamide and various aryl azides. nih.gov This "click-tail" approach has been utilized to create hybrid molecules where the benzenesulfonamide acts as a primary scaffold and the triazole links it to other pharmacologically relevant fragments, such as a triazino[5,6-b]indole tail. nih.govresearchgate.net The resulting 1,2,3-triazole-linked benzenesulfonamide conjugates have been investigated for various biological activities. nih.govnih.gov

The synthesis of N1-substituted-1,2,3-triazoles can also be achieved through the cyclization of α,α-dichlorotoluene sulfonyl–substituted hydrazones with primary amines, a method that avoids the potential safety issues associated with azides. frontiersin.org

Table 1: Examples of 1,2,3-Triazole-Benzenesulfonamide Hybrid Synthesis

| Starting Materials | Method | Resulting Structure | Reference(s) |

|---|---|---|---|

| N,4-dimethyl-N-(prop-2-yn-1-yl)benzenesulfonamide + Aryl azides | Cu(I)-catalyzed click reaction | 1,2,3-Triazole-linked sulfonamide hybrids | nih.gov |

| Acetylene derivatives of quinoline-5-sulfonamide (B3425427) + Organic azides | Click Chemistry | Hybrid systems containing quinoline (B57606) and 1,2,3-triazole | researchgate.net |

| N-propargyl saccharin, NaN3, amines, benzyl (B1604629) chloride | Ag(I) or Cu(I) catalysis, Microwave activation | 1,2,3-Triazole sulfonamide derivatives via in-situ ring-opening of saccharin | researchgate.net |

Other Nitrogen-Containing Heterocycles

Beyond the popular 1,2,3-triazole system, a variety of other nitrogen-containing heterocycles have been incorporated into benzenesulfonamide structures to generate compounds with specific biological targets. These heterocycles can be fused to the benzene ring or attached as substituents.

Synthetic strategies have been developed to create benzenesulfonamide derivatives incorporating moieties such as pyridine, indazole, and indoline (B122111). nih.govresearchgate.net For example, aniline (B41778) analogues of benzenesulfonamides were synthesized through the copper-catalyzed cross-coupling of substituted phenyl bromides with an appropriate amine partner. nih.gov Similarly, aminopyridine analogues have been synthesized to enhance biological potency and modify metabolic stability. nih.gov A protocol for synthesizing 3-(indoline-1-carbonyl)-N-(substituted)benzenesulfonamide derivatives has also been reported, aiming to combine the biological activities of both the indoline and sulfonamide scaffolds. researchgate.net

Furthermore, methods exist for constructing larger heterocyclic systems that contain an endocyclic sulfonamide fragment. Electrophilic intramolecular cyclization is a powerful tool for building these 6-, 7-, and 8-membered nitrogen heterocycles. mdpi.com For instance, the reaction of N-(chlorosulfonyl)acetimidoyl chloride with various unsaturated amines or ynamines can lead to the formation of benzothiadiazepine, pyridothiadiazocine, and other related heterocyclic systems under the influence of a Lewis acid like aluminum chloride. mdpi.com The synthesis of glipizide, a prescribed medication, involves reacting 4-(2-aminoethyl)benzenesulfonamide (B156865) with a pyrazine-derived acyl chloride, demonstrating the integration of pyrazine (B50134) rings. rsc.orgnih.gov

Table 2: Synthesis of Benzenesulfonamides with Various Nitrogen Heterocycles

| Heterocycle | Synthetic Approach | Key Reagents/Catalysts | Resulting Structure Type | Reference(s) |

|---|---|---|---|---|

| Indoline | Amide coupling followed by sulfonamide formation | - | 3-(Indoline-1-carbonyl)benzenesulfonamides | researchgate.net |

| Pyridine | Copper-catalyzed cross-coupling | CuI, L-proline | N-(pyridinyl)benzenesulfonamides | nih.gov |

| Indazole | Amide formation, thionation, and cyclization | Lawesson's reagent, Hydrazine hydrate | Indazole-substituted benzenesulfonamides | nih.gov |

| Benzothiadiazepine | Intramolecular cyclization of N-aryl amidines | AlCl₃ | Dihydro-1,2,4-benzothiadiazepine-1,1-dioxides | mdpi.com |

General Synthetic Strategies for Sulfonamide Formation

The construction of the sulfonamide group (SO₂NH) itself is a fundamental transformation in organic synthesis. The two primary disconnection approaches focus on forming the sulfur-nitrogen (S-N) bond or the carbon-nitrogen (C-N) bond.

S-N Bond Formation Approaches

The most traditional and widely used method for S-N bond formation is the reaction of a sulfonyl chloride with ammonia or a primary/secondary amine. acs.org This approach is robust but can be limited by the availability and stability of the required sulfonyl chlorides, which are often prepared under harsh oxidative and acidic conditions. acs.org

To overcome these limitations, numerous alternative methods have been developed:

Oxidative Coupling: These methods generate the sulfonamide bond directly from more readily available precursors. One such approach is the oxidative coupling of thiols and amines. thieme-connect.com This can be achieved using mediators like I₂O₅ under metal-free conditions or through electrochemical methods. thieme-connect.comacs.org Electrochemical synthesis, in particular, offers a green and efficient route, coupling a wide variety of thiols and amines, including ammonia, to form primary sulfonamides. acs.org

From Sulfonic Acids/Sulfinates: Sulfonamides can be synthesized directly from sulfonic acids or their sodium salts by reacting them with amines, often under microwave irradiation. organic-chemistry.org Sodium sulfinates can also serve as precursors; they can be coupled with amines in the presence of N-bromosuccinimide or via reaction with electrophilic nitrogen sources like hydroxylamine-O-sulfonic acid (HOSA). acs.orgorganic-chemistry.org

Novel Reagents: New reagents have been designed to facilitate S-N bond formation. A thiosuccinimide-enabled S-N cross-coupling strategy allows for the N-sulfenylation of sulfa drugs under additive-free conditions. nih.gov Another innovative approach involves the use of the sulfinylamine reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO), which reacts directly with organometallic reagents (Grignard or organolithium) to produce primary sulfonamides in a single step. acs.org

Table 3: Summary of S-N Bond Formation Strategies

| Precursors | Method | Key Features | Reference(s) |

|---|---|---|---|

| Sulfonyl Chloride + Amine/Ammonia | Classical Synthesis | Widely used, potential functional group limitations | acs.org |

| Thiol + Amine | Oxidative Coupling | Metal-free (I₂O₅) or electrochemical oxidation | thieme-connect.comacs.org |

| Sulfonic Acid/Salt + Amine | Direct Coupling | Microwave irradiation often used for efficiency | organic-chemistry.org |

| Sulfinate Salt + Amine | Halogenation/Coupling | N-bromosuccinimide mediates the reaction | organic-chemistry.org |

| Organometallic Reagent + t-BuONSO | Direct Sulfonamidation | One-step synthesis of primary sulfonamides | acs.org |

C-N Cross-Coupling Methods

An alternative to forming the S-N bond is to construct the C-N bond, typically coupling a pre-formed sulfonamide (or its nitrogen-based precursor) with an aryl or alkyl electrophile. This strategy is particularly valuable for synthesizing N-aryl and N-heteroaryl sulfonamides. thieme-connect.com

Palladium- and nickel-catalyzed cross-coupling reactions are the dominant technologies in this area:

Palladium-Catalyzed Amination: The Buchwald-Hartwig amination and related palladium-catalyzed reactions are powerful methods for forming C-N bonds. These reactions can couple aryl halides or triflates with sulfonamides. thieme-connect.dersc.org For example, aryl sulfamides have been synthesized via the palladium(0)-catalyzed amination of bromo- or iodobenzene (B50100) using a catalyst system derived from Pd₂(dba)₃ and a bulky phosphine (B1218219) ligand like P(t-Bu)₃. thieme-connect.de

Nickel-Catalyzed Amination: Nickel catalysis has emerged as an effective alternative, particularly for coupling primary sulfonamides with (hetero)aryl chlorides and other challenging electrophiles. thieme-connect.com

Copper-Catalyzed Coupling: Copper-catalyzed reactions, often referred to as Ullmann-type couplings, are also employed. For instance, the synthesis of various aniline analogues of benzenesulfonamides was achieved through the copper-catalyzed cross-coupling of substituted phenyl bromides with an amine component. nih.gov

Allylic C-H Amination: More advanced methods involve the direct functionalization of C-H bonds. A Pd(II)/SOX-catalyzed intermolecular allylic C-H amination has been developed to couple N-triflyl protected sulfonamides with terminal olefins, forming allylic sulfonamides with high regio- and stereoselectivity. nih.gov

Table 4: Overview of C-N Cross-Coupling Methods for Sulfonamide Synthesis

| Coupling Partners | Catalyst System | Method | Resulting Bond | Reference(s) |

|---|---|---|---|---|

| Aryl Halide/Triflate + Sulfonamide | Pd(0) or Pd(II) / Phosphine Ligand | Buchwald-Hartwig Amination | Aryl-N | thieme-connect.dersc.org |

| (Hetero)aryl Chloride + Sulfonamide | Nickel Catalyst | Ni-catalyzed Cross-Coupling | (Hetero)aryl-N | thieme-connect.com |

| Phenyl Bromide + Amine (precursor to sulfonamide) | CuI / L-proline | Copper-catalyzed Cross-Coupling | Aryl-N | nih.gov |

Computational and Theoretical Investigations of 3 Hydroxymethyl Benzenesulfonamide and Its Derivatives

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure, stability, and reactivity of benzenesulfonamide (B165840) derivatives. These methods offer a microscopic view of molecular characteristics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. mkjc.in For benzenesulfonamide derivatives, DFT calculations, often using functionals like B3LYP or B3PW91 with basis sets such as 6-31G(d), are employed to determine optimized molecular geometries. mkjc.inresearchgate.net These calculations provide precise data on bond lengths and angles, which can be compared with experimental results from X-ray diffraction to validate the theoretical models. mkjc.inresearchgate.net For instance, the S-O bond length in benzenesulfonamide derivatives is a key parameter analyzed, with computed values showing slight variations based on substitutions, reflecting changes in electron density. mkjc.in

Furthermore, DFT is used to compute harmonic vibrational frequencies. researchgate.net This theoretical vibrational analysis helps in the assignment of experimental infrared (IR) and Raman spectra, providing a comprehensive understanding of the molecule's vibrational modes. researchgate.netmdpi.com The correlation between theoretical and experimental data confirms the molecular structure and provides insights into intramolecular forces. researchgate.net

Table 1: Selected Theoretical vs. Experimental Bond Lengths for a Benzenesulfonamide Derivative

| Bond | DFT/B3LYP/6-31G(d) (Å) | HF/6-31G(d) (Å) | Experimental (Å) |

|---|---|---|---|

| N-C9 | 1.36544 | 1.34870 | 1.326(1) |

| N-C10 | 1.46094 | 1.45247 | 1.458(1) |

| N-C11 | 1.46277 | 1.45478 | 1.458(1) |

This table presents a comparison of bond lengths for a representative (E)-3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one molecule, showing compatibility between theoretical and experimental values. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of molecules. researchgate.net This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (ΔE) is a significant parameter; a smaller gap suggests higher reactivity and that charge transfer can occur more easily within the molecule. mkjc.inmdpi.com

For benzenesulfonamide derivatives, the HOMO is often distributed over the sulfonamidobenzamide framework, while the LUMO is similarly localized, indicating that this part of the molecule is key to its electronic transitions. mdpi.com The energy gap helps to explain the delocalization of the π-electron cloud from donor to acceptor units within the molecular structure. mdpi.com Quantum chemical calculations determine the energy levels of these orbitals, providing a quantitative measure of the molecule's reactivity. nih.gov

Table 2: Frontier Molecular Orbital Energies for a Representative Compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | - |

| LUMO Energy | - |

| Energy Gap (ΔE) | 3.937 |

This value for a related sulfonamide compound highlights how the HOMO-LUMO gap can quantify the molecule's internal charge transfer characteristics. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. mkjc.inresearchgate.net The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. researchgate.netresearchgate.net Green areas represent neutral or zero potential regions. researchgate.net

In benzenesulfonamide derivatives, MEP maps can identify the electronegative oxygen atoms of the sulfonyl group and the nitrogen atom of the sulfonamide as potential sites for electrophilic interaction and hydrogen bonding. researchgate.netnih.gov This analysis is instrumental in understanding intermolecular interactions, particularly hydrogen bonding, which plays a vital role in the binding of these molecules to biological targets. researchgate.net The visualization of these reactive sites provides critical insights for drug design and understanding a compound's chemical behavior. mkjc.in

Molecular Modeling and Docking Studies

Molecular modeling and docking are indispensable computational techniques for predicting how a ligand, such as 3-(Hydroxymethyl)benzenesulfonamide, interacts with a target protein at the atomic level.

Ligand-Protein Interaction Profiling

Molecular docking simulations are widely used to predict the binding conformation and affinity of a ligand within the active site of a target protein, such as carbonic anhydrase. mdpi.comnih.gov These studies generate a binding energy score (e.g., in kcal/mol), which estimates the stability of the ligand-protein complex; a lower binding energy generally indicates a more stable interaction. mdpi.comnih.gov

For benzenesulfonamide derivatives, docking studies have shown that these compounds form stable complexes with their target receptors. nih.gov The profiling of these interactions reveals the key forces governing the binding, which include a combination of electrostatic interactions, hydrogen bonds, and van der Waals forces. nih.gov The results from these simulations help to rationalize the inhibitory activity of the compounds and guide the design of new derivatives with improved potency and selectivity. rsc.org The process involves preparing the protein and ligand structures, running the docking algorithm, and analyzing the resulting poses and scores to identify the most plausible binding mode. nih.gov

Table 3: Example Docking Results for Benzenesulfonamide Derivatives against Carbonic Anhydrase II

| Compound | Docking Score (kcal/mol) | Key Interactions |

|---|---|---|

| Enaminone-sulfanilamide 1 | -8.099 | Metal coordination with Zn, H-bond with Thr199, pi-pi stacking with His94 |

| Enaminone-sulfanilamide 2 | -7.053 | Metal coordination with Zn, H-bond with Thr199, pi-pi stacking with His94 |

Data from a study on related sulfonamide-based ligands showing favorable binding scores and key interactions within the hCAII active site. mdpi.com

Binding Site Characterization and Residue Interactions (e.g., Zinc ion, GlnF61, Thr199, AspD114)

Detailed analysis of docking results allows for the characterization of the binding site and the specific amino acid residues involved in the interaction. For benzenesulfonamide inhibitors of carbonic anhydrase (CA), the binding is anchored by the interaction of the sulfonamide group with the catalytic zinc ion (Zn²⁺) in the enzyme's active site. mdpi.comnih.gov The sulfonamide nitrogen atom typically coordinates directly with the zinc ion, displacing a water molecule or hydroxide (B78521) ion that is present in the native enzyme. nih.govnih.gov

Beyond the crucial zinc interaction, several key residues in the active site form a network of hydrogen bonds and hydrophobic interactions that stabilize the complex. nih.govThr199 is a highly conserved residue that frequently forms a hydrogen bond with the oxygen atoms of the sulfonamide group. mdpi.comnih.govacs.org This interaction is considered critical for the inhibition mechanism. mdpi.com The aromatic ring of the benzenesulfonamide moiety often engages in hydrophobic or van der Waals interactions with residues such as Val121, Leu198, and Trp209. nih.gov Additionally, residues like Gln92 (structurally and functionally analogous to GlnF61 in some contexts) can form hydrogen bonds that further orient the inhibitor within the active site. rsc.orgacs.org The collective interactions with these residues define the inhibitor's binding mode and contribute significantly to its affinity and isoform selectivity. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. In the context of this compound and its derivatives, MD simulations offer a dynamic perspective on how these molecules interact with their biological targets, such as enzymes. These simulations can reveal crucial information about the stability of the ligand-protein complex, the specific interactions that mediate binding, and the conformational changes that may occur upon binding. cerradopub.com.brnih.govnih.gov

Typically, MD simulations of sulfonamide derivatives in complex with a target protein, such as carbonic anhydrase, are conducted over nanosecond timescales to observe the stability and dynamics of the interactions. nih.gov The simulations provide detailed energetic and structural data, including root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and analysis of hydrogen bonds and hydrophobic contacts that are critical for binding affinity. nih.gov For instance, simulations can show the sulfonamide group maintaining key interactions with the catalytic zinc ion in the active site of carbonic anhydrase. cerradopub.com.br

Below is a representative table of parameters that might be used in an MD simulation study of a this compound derivative bound to a target protein.

| Parameter | Value/Description |

|---|---|

| Software | GROMACS, AMBER, or Desmond |

| Force Field | CHARMM36, AMBER ff14SB |

| Solvation | Explicit water model (e.g., TIP3P) in a periodic boundary box |

| System Neutralization | Addition of counter-ions (e.g., Na+, Cl-) |

| Simulation Time | 100 ns or longer |

| Temperature | 300 K (controlled by a thermostat) |

| Pressure | 1 bar (controlled by a barostat) |

| Analysis Metrics | RMSD, RMSF, Hydrogen Bond Analysis, Binding Free Energy (MM/PBSA, MM/GBSA) |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. lew.ronih.gov For this compound and its derivatives, QSAR studies are instrumental in understanding which molecular properties are key to their inhibitory potency and in designing new, more effective compounds. nih.govuwa.edu.au

The foundation of a QSAR model lies in the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule. orientjchem.orgresearchgate.net These descriptors can be categorized into several types, including:

Topological descriptors: Based on the 2D representation of the molecule, describing its size, shape, and branching.

Quantum-chemical descriptors: Derived from quantum mechanical calculations, providing information on electronic properties like HOMO/LUMO energies, dipole moment, and partial charges. orientjchem.org

3D descriptors: Dependent on the 3D conformation of the molecule, such as molecular volume and surface area.

Once a set of descriptors is calculated for a series of benzenesulfonamide derivatives, a mathematical model is developed using statistical methods like Multiple Linear Regression (MLR). orientjchem.orgchemijournal.com The robustness and predictive power of the QSAR model are rigorously assessed through internal and external validation techniques. Key statistical parameters for model validation include the squared correlation coefficient (R²), which indicates the goodness of fit, and the cross-validated squared correlation coefficient (Q²), which assesses the predictive ability of the model. nih.gov

The following table summarizes typical statistical parameters for a validated QSAR model for a series of benzenesulfonamide derivatives.

| Statistical Parameter | Typical Value | Description |

|---|---|---|

| R² (Squared Correlation Coefficient) | > 0.8 | Measures the proportion of variance in the dependent variable that is predictable from the independent variable(s). |

| Q² (Cross-Validated R²) | > 0.6 | Indicates the predictive power of the model, determined by leave-one-out or leave-many-out cross-validation. |

| r²_pred (External Validation R²) | > 0.6 | Assesses the model's ability to predict the activity of an external set of compounds not used in model development. |

| Standard Error of Estimate (s) | Low value | Represents the standard deviation of the residuals (prediction errors). |

A validated QSAR model serves as a powerful tool for predicting the biological activity of novel compounds before their synthesis and experimental testing. nih.gov By inputting the calculated descriptors for a new derivative, such as a modified version of this compound, the model can estimate its inhibitory potency. orientjchem.org This predictive capability significantly accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity and the most favorable properties. chemijournal.com

For example, a QSAR model might reveal that the biological activity of benzenesulfonamide derivatives is strongly correlated with specific electronic and steric properties. nih.gov This information can then be used to guide the design of new analogs of this compound with optimized activity. The contour maps generated from 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), can further visualize the regions around the molecule where modifications are likely to enhance or diminish biological activity.

The table below provides a hypothetical example of how a QSAR model could be used to predict the inhibitory activity (pIC₅₀) of new this compound derivatives based on their descriptor values.

| Compound | Descriptor 1 (e.g., LogP) | Descriptor 2 (e.g., Molar Refractivity) | Descriptor 3 (e.g., Dipole Moment) | Predicted pIC₅₀ |

|---|---|---|---|---|

| Derivative A | 2.1 | 55.2 | 3.5 | 7.8 |

| Derivative B | 2.5 | 60.1 | 3.1 | 8.2 |

| Derivative C | 1.9 | 53.8 | 4.0 | 7.5 |

Biological Target Engagement and Mechanistic Studies of 3 Hydroxymethyl Benzenesulfonamide Derivatives

Carbonic Anhydrase (CA) Inhibition

Derivatives of 3-(hydroxymethyl)benzenesulfonamide have been a subject of interest for their potential as carbonic anhydrase (CA) inhibitors. These zinc-containing metalloenzymes play a crucial role in the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental process in various physiological and pathological conditions.

Inhibition of Human Carbonic Anhydrase Isoforms (hCA I, II, IV, IX, XII)

The inhibitory activity of benzenesulfonamide (B165840) derivatives, including those structurally related to this compound, has been evaluated against several human carbonic anhydrase (hCA) isoforms. These isoforms are distributed throughout the human body and are involved in a wide range of physiological processes.

Studies have shown that benzenesulfonamide derivatives can exhibit potent, nanomolar-level inhibition against the fast-acting cytosolic isoform hCA II and the tumor-associated transmembrane isoform hCA IX. nih.govnih.gov For instance, a series of benzenesulfonamides incorporating aroylhydrazone and other moieties demonstrated Kᵢ values ranging from 0.56 to 17.1 nM against hCA II and 4.5 to 47.0 nM against hCA IX. nih.gov Similarly, other derivatives have shown significant inhibitory effects on hCA I and the tumor-associated isoform hCA XII. nih.gov

The following table summarizes the inhibitory activities of some benzenesulfonamide derivatives against various human carbonic anhydrase isoforms.

| Compound/Derivative Class | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IV (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| Aroylhydrazone-Benzenesulfonamides | 86.4 - 32,800 | 0.56 - 17.1 | - | 4.5 - 553 | 0.85 - 376 |

| Imide-Benzenesulfonamides | 49 - >10,000 | 2.4 - 4,515 | - | 9.7 - 7,766 | 14 - 316 |

| 4-(Hydroxymethyl)benzenesulfonamide (B106829) | 121 | 32 | - | - | - |

| Isatin-linked Benzenesulfonamides | 435.8 - 956.4 | - | - | 60.5 - 95.6 | 84.5 |

Note: The data presented is a compilation from various studies on different benzenesulfonamide derivatives and may not represent the activity of a single compound. The activity of this compound may vary.

Inhibition of Non-Human Carbonic Anhydrase Orthologs (e.g., Vibrio cholerae CAs, Sordaria macrospora CAs)

The inhibitory potential of benzenesulfonamide derivatives extends to non-human carbonic anhydrases, which are of interest as potential targets for antimicrobial agents.

Vibrio cholerae Carbonic Anhydrases (VchCAs): The genome of the pathogenic bacterium Vibrio cholerae encodes for three distinct carbonic anhydrases: VchCAα, VchCAβ, and VchCAγ. nih.gov These enzymes are believed to be involved in the pathogen's ability to survive and cause disease. nih.gov A number of benzenesulfonamide derivatives have been investigated as inhibitors of these enzymes. nih.govnih.govresearchgate.net For instance, a library of para- and meta-benzenesulfonamides showed strong inhibitory activity against VchCAα, with some compounds exhibiting nanomolar Kᵢ values. nih.gov In one study, 4-(hydroxymethyl)benzenesulfonamide was utilized as a reference compound for computational docking studies to understand the binding mode of inhibitors within the active site of VchγCA. researchgate.net

Sordaria macrospora Carbonic Anhydrases (CAs): The filamentous ascomycete Sordaria macrospora possesses multiple carbonic anhydrases, including CAS1, CAS2, and CAS3, which are involved in its development. nih.govnih.gov A study on the inhibition of CAS3 by a panel of sulfonamides included 4-hydroxymethyl-benzenesulfonamide, which was found to be an effective inhibitor with a Kᵢ of 85 nM. nih.gov

The table below shows the inhibitory activity of 4-(hydroxymethyl)benzenesulfonamide against carbonic anhydrase isoforms from Sordaria macrospora.

| Compound | SmCA CAS1 (Kᵢ, nM) | SmCA CAS2 (Kᵢ, nM) | SmCA CAS3 (Kᵢ, nM) |

| 4-(Hydroxymethyl)benzenesulfonamide | - | - | 85 |

Note: Data for the 3-isomer is not available in the cited literature.

Enzymatic Assay Methodologies (e.g., Stopped-Flow CO₂ Hydration Assay)

The determination of carbonic anhydrase activity and the evaluation of its inhibitors are commonly performed using the stopped-flow CO₂ hydration assay. This technique allows for the measurement of the initial rates of the CA-catalyzed hydration of carbon dioxide.

The assay is based on monitoring the change in pH that occurs as CO₂ is converted to bicarbonate and a proton. A pH indicator, such as phenol (B47542) red, is used, and the change in its absorbance is measured spectrophotometrically over a short period (typically seconds). The uncatalyzed reaction is slow, but in the presence of CA, the reaction is significantly accelerated. By measuring the initial rates of the catalyzed reaction at different substrate (CO₂) concentrations, key kinetic parameters like the Michaelis-Menten constant (Kₘ) and the catalytic rate constant (kcat) can be determined. The inhibition constant (Kᵢ) for an inhibitor is then determined by measuring the enzyme's activity in the presence of varying concentrations of the inhibitor.

Other Enzyme Inhibition Mechanisms

Beyond carbonic anhydrases, derivatives of benzenesulfonamide have been explored for their inhibitory effects on other enzyme systems.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthetic pathway and is a target for the development of antiproliferative and anti-inflammatory agents. While specific studies on the inhibition of DHODH by this compound are limited, the broader class of benzenesulfonamide derivatives has been investigated. For instance, benzimidazole (B57391) derivatives, which can be synthesized from precursors containing a benzenesulfonamide moiety, have been reported as inhibitors of both DHODH and poly (ADP-ribose) polymerase-1 (PARP-1). nih.gov These findings suggest that the benzenesulfonamide scaffold could be a starting point for the design of DHODH inhibitors. nih.govnih.govgoogle.com

Lipoxygenase (LOX) Inhibition (specifically 12-LOX)

Lipoxygenases (LOXs) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the formation of biologically active lipid mediators involved in inflammation and other physiological processes. Platelet-type 12-lipoxygenase (12-LOX) is of particular interest due to its role in various diseases.

Research into 12-LOX inhibitors has explored various chemical scaffolds, including benzenesulfonamide derivatives. nih.govacs.org A study on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives revealed potent and selective inhibition of 12-LOX, with some compounds exhibiting nanomolar IC₅₀ values. nih.govacs.org Although this study focused on 4-substituted benzenesulfonamides with more complex side chains, it indicates that the benzenesulfonamide group can be a key pharmacophore for targeting 12-LOX. nih.govacs.orgfrontiersin.orgmdpi.comfrontiersin.org Further investigation is needed to determine if simpler derivatives like this compound possess significant 12-LOX inhibitory activity.

Glyoxalase I (Glx-I) Inhibition

The glyoxalase system, particularly the enzyme Glyoxalase I (Glx-I), plays a crucial role in cellular detoxification by neutralizing cytotoxic byproducts of glycolysis, such as methylglyoxal (B44143) (MG). nih.gov Cancer cells often exhibit elevated glycolytic rates, leading to an overproduction of MG and a corresponding upregulation of Glx-I to survive this metabolic stress. nih.govmdpi.com This dependency makes Glx-I a compelling target for anticancer therapies. Inhibition of Glx-I is intended to cause a toxic accumulation of MG within cancer cells, ultimately triggering apoptosis. nih.gov

While the benzenesulfonamide scaffold is a feature in the design of various enzyme inhibitors, specific research into this compound derivatives as inhibitors of Glyoxalase I is not extensively detailed in the reviewed literature. However, studies on other classes of benzenesulfonamide derivatives have shown promise. For instance, a series of 1,4-benzenesulfonamide derivatives have been designed and evaluated as Glx-I inhibitors. nih.gov This indicates the potential of the broader benzenesulfonamide chemical class to interact with this enzymatic target. The development of competitive inhibitors for Glx-I, such as those designed to mimic the enediol(ate) intermediate of the enzyme's reaction pathway, has been a strategy to achieve potent inhibition. nih.gov

The prototype Glyoxalase I inhibitor, S-p-bromobenzylglutathione cyclopentyl diester (BBGD), has demonstrated antitumor activity in vitro and in vivo, validating the therapeutic strategy of targeting Glx-I. mdpi.com Although direct evidence is lacking for this compound derivatives, the exploration of other benzenesulfonamides as Glx-I inhibitors suggests a possible avenue for future research. nih.gov

Topoisomerase II Inhibition

There is no readily available scientific literature from the conducted searches detailing the direct inhibition of Topoisomerase II by this compound or its derivatives.

Modulation of Cellular Processes

Derivatives of benzenesulfonamide have been shown to exert significant effects on fundamental cellular processes, including cell proliferation and the signaling pathways that govern cell fate.

Cell Proliferation Inhibition

A key measure of the anticancer potential of a compound is its ability to inhibit the proliferation of cancer cells. Several studies have demonstrated the potent anti-proliferative effects of benzenesulfonamide derivatives across various cancer cell lines.

One study reported a novel benzenesulfonamide-1,2,3-triazole hybrid, compound 7c, which displayed significant cell proliferation inhibition against a panel of ovarian cancer cell lines. nih.gov Notably, it was most potent against the OVCAR-8 cell line, with a half-maximal inhibitory concentration (IC50) of 0.54 μM. nih.gov Its activity against other ovarian cancer cell lines, such as OC-314, SKOV3, and Caov-3, further underscores the anti-proliferative potential of this class of compounds. nih.gov

In the context of glioblastoma, a series of benzenesulfonamide analogs were synthesized and evaluated for their anti-glioblastoma multiforme (GBM) activity. mdpi.comnih.gov Among these, the compound designated AL106 was identified as a promising agent, exhibiting an IC50 value of 58.6 µM in U87 glioblastoma cells. mdpi.comnih.gov This compound's ability to reduce cell viability was dose-dependent, with 100 µM of AL106 resulting in a 78% inhibition of cell growth. mdpi.com

Furthermore, a study on novel derivatives of 3-amino-4-hydroxy-benzenesulfonamide also reported on their activity against various cancer cell lines, including human glioblastoma (U-87), triple-negative breast cancer (MDA-MB-231), and prostate adenocarcinoma (PPC-1). nih.gov

The following table summarizes the inhibitory effects of selected benzenesulfonamide derivatives on the proliferation of various cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| 7c | OVCAR-8 | Ovarian Cancer | 0.54 nih.gov |

| OC-314 | Ovarian Cancer | 1.82 nih.gov | |

| SKOV3 | Ovarian Cancer | 3.91 nih.gov | |

| Caov-3 | Ovarian Cancer | 2.13 nih.gov | |

| AL106 | U87 | Glioblastoma | 58.6 mdpi.comnih.gov |

Signaling Pathway Modulation (e.g., Apoptosis, Cell Cycle Regulation)

Beyond inhibiting proliferation, benzenesulfonamide derivatives have been found to modulate critical signaling pathways that control cell survival and death, such as apoptosis and cell cycle regulation.

A notable example is the benzenesulfonamide-1,2,3-triazole hybrid, compound 7c, which was found to affect the Wnt/β-catenin/GSK3β pathway in ovarian cancer cells. nih.gov This pathway is fundamental in controlling cell fate, and its dysregulation is a common feature in many cancers. The study showed that compound 7c could decrease the expression levels of key downstream targets of this pathway, including Wnt 3a, β-catenin, C-Myc, and Cyclin-D. nih.gov It also led to a decrease in N-cadherin and Snail-1, proteins associated with cell migration and invasion, while increasing the levels of E-cadherin and GSK3β. nih.gov

The table below outlines the observed effects of compound 7c on key proteins within the Wnt/β-catenin/GSK3β signaling pathway in OVCAR-8 cells.

| Protein | Effect of Compound 7c |

| Wnt 3a | Decreased Expression nih.gov |

| β-catenin | Decreased Expression nih.gov |

| C-Myc | Decreased Expression nih.gov |

| Cyclin-D | Decreased Expression nih.gov |

| Axin2 | Decreased Expression nih.gov |

| TCF4 | Decreased Expression nih.gov |

| N-cadherin | Decreased Expression nih.gov |

| Snail-1 | Decreased Expression nih.gov |

| E-cadherin | Increased Expression nih.gov |

| GSK3β | Increased Expression nih.gov |

Structure Activity Relationship Sar and Structural Modification Research for 3 Hydroxymethyl Benzenesulfonamide

Role of the Hydroxymethyl Moiety in Biological Activity

Contribution to Target Interaction (e.g., Hydrogen Bonding)

Hydrogen bonds are fundamental to the specificity and affinity of ligand-target binding in drug design. nih.govchemrxiv.orgkubinyi.de The hydroxymethyl moiety in 3-(Hydroxymethyl)benzenesulfonamide is a potent hydrogen-bonding group, capable of acting as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the oxygen atom's lone pairs). This dual capacity allows it to form specific, directional interactions with amino acid residues in a target's binding site, such as serine, threonine, tyrosine, aspartate, or glutamate. nih.govnih.gov

Influence on Overall Biological Efficacy

Furthermore, hydrogen bonding capabilities influence key pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). chemrxiv.org For a drug to have good aqueous solubility, the hydrogen bonds it forms with water must be more favorable than the intermolecular hydrogen bonds in its solid state. This balance is critical for bioavailability and effective distribution within the body. chemrxiv.org

Impact of Benzenesulfonamide (B165840) Substituents and Core Modifications

Modifications to the benzenesulfonamide core, including the position of substituents and the addition of other ring systems, are critical strategies for optimizing biological activity.

Positional Isomerism Effects (e.g., meta-substitution, para-substitution)

The relative position of substituents on the benzene (B151609) ring significantly alters a molecule's electronic properties and spatial arrangement, leading to different biological activities. Research on benzenesulfonamide inhibitors of metallo-β-lactamase ImiS demonstrated that the substitution pattern is crucial for potency. nih.gov A comparative study of ortho-, meta-, and para-substituted analogs revealed that meta-substituted compounds exhibited significantly higher inhibitory activity. nih.gov

As shown in the table below, compounds with substituents at the meta-position (relative to the sulfonamide group) had IC₅₀ values an order of magnitude lower than their ortho- or para-isomers, indicating a stronger inhibitory effect. nih.gov This suggests that the meta-position provides the optimal orientation for the substituent to bind within the active site of the ImiS enzyme. nih.gov

However, the preference for a specific isomer is target-dependent. In studies on oxidative phosphorylation inhibitors based on a benzene-1,4-disulfonamide scaffold, the para-orientation was essential for potency. The corresponding meta-disulfonamide analog was not tolerated and showed a significant loss of activity. nih.gov This highlights that the optimal spatial relationship between functional groups is dictated by the specific topology of the target's binding site. nih.govnih.gov

| Substitution Pattern | General Structure | Observed IC₅₀ Range (µM) | Relative Potency |

|---|---|---|---|

| ortho- |  | 2.7–9.3 | Lower |

| meta- |  | < 1 | Higher |

| para- |  | 4.6–5.4 | Lower |

Influence of Heterocyclic Annexation

The incorporation of heterocyclic rings into the benzenesulfonamide scaffold is a widely used strategy in drug discovery to modulate physicochemical properties and biological activity. ajchem-b.com Heterocyclic sulfonamides are known to exhibit a broad spectrum of pharmacological activities, including antibacterial, antiviral, anticancer, and antidiabetic properties. ajchem-b.comeurekaselect.comresearchgate.net

Examples of this strategy include:

Imidazole Derivatives : A series of imidazole derivatives incorporating a benzenesulfonamide moiety were synthesized and evaluated for cytotoxicity against cancer cell lines. nih.gov

Thiazole Derivatives : The combination of thiazole and sulfonamide moieties in a single molecule has been explored for antibacterial applications. rsc.org

Antiviral Agents : Many sulfonamides featuring a heterocyclic component have been investigated as potential antiviral agents against a range of DNA and RNA viruses. nih.gov

While this approach can enhance potency, it may also introduce challenges. For instance, some heterocyclic aromatic sulfonamides have been found to possess good potency but suffer from poor metabolic stability. rsc.org

Flexibility and Rigidity of Molecular Moieties

The balance between flexibility and rigidity within a molecule is a critical factor in drug design, affecting both binding affinity and selectivity. biomedres.us In the context of benzenesulfonamides, particularly as carbonic anhydrase inhibitors, this concept has been extensively explored using the "tail approach". nih.govresearchgate.net This strategy involves attaching a "tail" group to the main scaffold via a linker, where the flexibility of the linker can be tuned.

Flexible Linkers : Linker moieties with a high degree of rotational freedom, such as those containing urea or hydrazone groups, can allow the tail portion of the inhibitor to adopt multiple conformations. nih.govunifi.it This flexibility enables the molecule to better adapt to and interact with amino acid residues in the enzyme's active site, potentially increasing potency. nih.govunifi.it

Rigid Linkers : Introducing more rigid structures, such as unsaturated groups or ring systems, restricts the conformational freedom of the molecule. biomedres.us A more rigid analog may bind more strongly to its target if its constrained conformation is the optimal one for binding. biomedres.us Computational studies have shown that the degree of moiety flexibility can significantly influence inhibitory activity and isoform selectivity. researchgate.net

Research has shown that modifying the rigidity of linkers connecting the benzenesulfonamide core to other chemical groups can profoundly affect the interaction with target enzymes and the resulting antiproliferative effects. nih.gov

| Molecular Feature | Description | Potential Effect on Biological Activity | Example |

|---|---|---|---|

| Flexible Linker | Allows for multiple conformations of the "tail" group. High degree of rotational freedom. | Can enhance binding by allowing the molecule to adapt to the active site. May improve potency. | Urea or hydrazone linkers in carbonic anhydrase inhibitors. nih.govunifi.it |

| Rigid Moiety | Restricts conformational freedom through features like rings or double bonds. | Can lead to stronger binding if the rigid conformation is optimal. May improve selectivity. | Structurally constrained ureas designed for selective enzyme inhibition. nih.gov |

Rational Design Principles for Enhanced Activity and Selectivity

The rational design of derivatives based on the this compound scaffold is a cornerstone of medicinal chemistry, aimed at optimizing therapeutic efficacy by enhancing biological activity and improving selectivity towards specific targets. This process is heavily reliant on understanding the structure-activity relationships (SAR), which delineate how modifications to a molecule's chemical structure influence its interactions with a biological target, thereby altering its potency and specificity. For benzenesulfonamide-based compounds, a primary focus has been the development of inhibitors for carbonic anhydrase (CA) isoforms, enzymes implicated in a variety of diseases. nih.gov

A predominant strategy in the rational design of benzenesulfonamide inhibitors is the "tail approach". nih.govnih.gov This method involves maintaining the core benzenesulfonamide moiety, which is essential for binding to the zinc ion within the active site of the enzyme (the zinc-binding group or ZBG), while systematically modifying the peripheral "tail" portion of the molecule. mdpi.comtandfonline.com These appended tail groups can be designed to extend into and interact with distinct regions of the enzyme's active site, thereby modulating the compound's affinity and selectivity for different CA isoforms. nih.gov

The design principles focus on exploiting the structural differences between the active sites of various CA isoforms. While the zinc-binding region is highly conserved, the surrounding areas, particularly the entrance to the active site cleft, can vary significantly. These variations create opportunities for designing isoform-specific inhibitors. For instance, effective inhibition of disease-implicated CAs, such as the tumor-associated isoforms CA IX and XII, should ideally have minimal impact on ubiquitously expressed isoforms like CA I and II to reduce potential side effects. nih.govsemanticscholar.org

Key rational design principles include:

Exploiting Hydrophobic Pockets: The active sites of CA isoforms contain hydrophobic pockets. Structural modifications that introduce complementary hydrophobic groups on the inhibitor's tail can enhance binding affinity. In silico modeling and X-ray crystallography have shown that active-site residues, particularly at positions 92 and 131, are crucial in dictating the binding of inhibitors within this pocket. nih.gov

Introducing Hydrogen Bond Donors/Acceptors: The addition of moieties capable of forming hydrogen bonds with specific amino acid residues in the active site can significantly increase binding affinity and selectivity. For example, the design of benzenesulfonamide-containing phenylalanine derivatives aimed to form additional hydrogen bonds with key residues to enhance binding. acs.org

Modulating Linker Flexibility: The nature and flexibility of the linker connecting the benzenesulfonamide core to the tail group can influence how the inhibitor positions itself within the active site. Computational studies have revealed that the flexibility of these moieties can impact both inhibitory activity and isoform selectivity. tandfonline.comresearchgate.net

Scaffold Hopping and Regioisomerism: Replacing parts of the molecular scaffold with different but functionally similar groups (scaffold hopping) or altering the position of substituents on the benzenesulfonamide ring (regioisomerism) can lead to novel compounds with improved potency and selectivity profiles. mdpi.com

Research has led to the development of numerous derivatives with enhanced properties. For instance, the introduction of indole-based moieties and isatin-linked tails has produced compounds with potent and selective inhibition against specific CA isoforms. nih.govmdpi.com Quantitative Structure-Activity Relationship (QSAR) models are also employed as a rational design tool to predict the biological activity of novel benzenesulfonamide derivatives based on their physicochemical properties, further guiding the synthesis of more effective compounds. nanobioletters.com

Drug Discovery and Lead Optimization Strategies Involving 3 Hydroxymethyl Benzenesulfonamide Scaffolds

High-Throughput Screening (HTS) and Hit Identification

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries to identify initial "hits" with desired biological activity. nih.govnih.gov This process utilizes automation to test thousands to millions of compounds against a specific biological target, such as an enzyme or a cell-based assay. nih.govdrugtargetreview.com For scaffolds like benzenesulfonamides, HTS has been instrumental in identifying starting points for inhibitor development.

A notable example involved a high-throughput phenotypic screening of a 456-compound library (the Ty-Box) against several kinetoplastid parasites, including T. brucei, L. infantum, and T. cruzi. acs.orgresearchgate.net This campaign aimed to identify broad-spectrum anti-infective agents. researchgate.net The library, containing diverse chemical structures including benzenesulfonamide (B165840) derivatives, was screened in whole-cell assays to assess the compounds' ability to inhibit parasite growth. acs.org Such phenotypic screens are advantageous as they assess the compound's effect in a more biologically relevant context compared to target-based screens. nih.gov

Similarly, an HTS campaign identified a series of benzenesulfonamides with significant potency and selectivity against Leishmania spp. intracellular amastigotes. nih.govrsc.org The success of HTS is often followed by a hit validation process to eliminate false positives, which can arise from various mechanisms, including compound aggregation. drugtargetreview.com Less than 0.1% of the initially screened compounds typically advance as validated hits. drugtargetreview.com The identification of these benzenesulfonamide hits initiated a comprehensive hit-to-lead optimization program. nih.govrsc.org

The general workflow for hit identification, from initial screening to validated hits, is a critical phase that sets the foundation for subsequent optimization efforts. vipergen.com

Table 1: Example of HTS Campaign for Benzenesulfonamide-related Scaffolds

| HTS Campaign | Library | Target/Assay | Outcome |

| Anti-trypanosomatidic Agents | Ty-Box Library (456 compounds) | Whole-cell phenotypic screen against T. brucei, L. infantum, T. cruzi | Identification of compounds with broad-spectrum antiparasitic activity. acs.orgresearchgate.net |

| Antileishmanial Agents | Diverse compound library | Whole-cell screen against Leishmania spp. intracellular amastigotes | Identification of a potent and selective benzenesulfonamide series. nih.govrsc.org |

Hit-to-Lead and Lead Optimization Processes

Once initial hits are identified and validated, the hit-to-lead and lead optimization phases begin. The goal is to refine the chemical structure of the hits to improve their potency, selectivity, and pharmacokinetic properties, transforming them into viable drug candidates. vipergen.com

The 3-(hydroxymethyl)benzenesulfonamide structure serves as a versatile scaffold for iterative synthesis and optimization. nih.gov A scaffold provides the core chemical framework upon which various functional groups can be systematically introduced to probe structure-activity relationships (SAR). nih.gov This approach allows medicinal chemists to understand how different chemical modifications influence biological activity. nih.gov

In the development of antileishmanial agents, a hit-to-lead program was initiated that involved the synthesis of approximately 200 benzenesulfonamide analogs. nih.govrsc.org This iterative process focused on modifying the scaffold to enhance potency and metabolic stability. nih.gov For instance, the synthesis of novel derivatives of the related 3-amino-4-hydroxybenzenesulfonamide (B74053) involved multi-step reactions, including the formation of Schiff bases and subsequent modifications to create a diverse set of compounds for biological evaluation. nih.gov The synthesis often involves standard chemical procedures, such as the condensation of an amine with an aldehyde, followed by reduction or other transformations to build molecular diversity. nih.govnih.gov

The benzenesulfonamide scaffold has proven effective for developing inhibitors against various enzymes, including metallo-β-lactamases, which are involved in antibiotic resistance. nih.govnih.gov The inherent properties of the benzenesulfonamide group, which can act as a zinc-binding group, make it a privileged scaffold for targeting such metalloenzymes. nih.gov

A key aspect of lead optimization is the strategic design of analogs to maximize potency against the desired target while minimizing activity against off-targets, thereby ensuring selectivity. One common strategy is the "tail approach," where different chemical moieties are appended to the core scaffold. nih.govnih.gov

In the design of carbonic anhydrase (CA) inhibitors, benzenesulfonamide derivatives were synthesized with various tails attached at the para- or meta-positions relative to the sulfonamide group. nih.gov This strategy aimed to exploit interactions with amino acid residues within and outside the enzyme's active site to achieve isoform-selective inhibition. For example, the addition of a second hydrophilic ethanolamine (B43304) tail to a benzenesulfonamide analog significantly improved its inhibitory activity against hCA IX and hCA XII isoforms by approximately 5-fold compared to the single-tailed version. nih.gov

Another study on antileishmanial benzenesulfonamides found that potency was strongly linked to lipophilicity. nih.gov Replacing a tertiary sulfonamide with a secondary one led to a complete loss of potency, likely due to a significant drop in lipophilicity (log D). nih.gov Efforts to reduce lipophilicity by introducing more polar groups often resulted in decreased potency, highlighting the delicate balance required between these properties. nih.gov For example, replacing a 2,5-dimethoxybenzene group with a cyano or morpholine (B109124) amide moiety improved metabolic clearance but at the cost of potency. nih.gov

Table 2: Strategic Modifications of the Benzenesulfonamide Scaffold

| Modification Strategy | Target | Effect on Activity | Reference |

| Addition of a second hydrophilic tail | Carbonic Anhydrases (hCA IX, hCA XII) | ~5-fold enhancement in inhibitory activity. | nih.gov |

| Replacement of tertiary sulfonamide with secondary sulfonamide | Leishmania spp. | Complete loss of potency due to decreased lipophilicity. | nih.gov |

| Introduction of smaller/polar alternatives to lipophilic groups | Leishmania spp. | Reduction in potency, though some analogs showed improved metabolic stability. | nih.gov |

Computational Approaches in Lead Optimization

Computational methods are indispensable in modern drug discovery, providing powerful tools to guide and accelerate the lead optimization process. These approaches range from machine learning models for predicting compound properties to structure-based design for visualizing and understanding drug-target interactions.

Machine learning (ML) is increasingly used to analyze large datasets generated during HTS and to build predictive models for various properties, including biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.gov

In the HTS campaign to identify antitrypanosomatidic agents, chemoinformatics and ML were employed to prioritize primary hits. acs.org By analyzing the physicochemical properties and predicted toxicity profiles of the hits, researchers could select the most promising compounds for further investigation. acs.orgresearchgate.net This data-driven approach helps in making informed decisions and focusing resources on compounds with a higher probability of success. researchgate.net

ML models are particularly valuable for predicting off-target effects, such as hERG cardiotoxicity or inhibition of cytochrome P450 (CYP) enzymes, which are major causes of drug attrition. nih.gov For instance, classification models have been developed with high accuracy for predicting the interaction of compounds with various CYP isoforms. nih.gov By using these models early in the discovery process, compounds with potential liabilities can be deprioritized or redesigned. Tree-based algorithms are commonly used and have shown robust performance in these classification tasks. nih.gov

Structure-based drug design (SBDD) relies on the three-dimensional structural information of the target protein, typically obtained through X-ray crystallography or NMR spectroscopy, to guide the design of inhibitors. sygnaturediscovery.com By visualizing the binding pocket of the target, medicinal chemists can design molecules that fit precisely and form optimal interactions, leading to enhanced potency and selectivity.

For benzenesulfonamide-based inhibitors, SBDD has been crucial. In the development of carbonic anhydrase inhibitors, X-ray crystallography of several sulfonamides bound to hCA I provided a detailed understanding of their binding mode. nih.gov This structural insight allowed for a thorough structure-activity relationship analysis, explaining why certain modifications led to improved activity. Docking studies for metallo-β-lactamase inhibitors suggested that the sulfonamide group of meta-substituted benzenesulfonamides acts as a zinc-binding group, coordinating with the Zn(II) ion in the active site. nih.gov This information is invaluable for designing new analogs with improved binding affinity.

The integration of SBDD with iterative synthesis allows for a rational, cycle-by-cycle optimization of lead compounds, significantly accelerating the path toward a clinical candidate.

Exploration of this compound as a Versatile Pharmacophore

The this compound scaffold has emerged as a significant pharmacophore in the design of various enzyme inhibitors, demonstrating its versatility in drug discovery and lead optimization. A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The inherent chemical properties of the this compound moiety, including its capacity for hydrogen bonding and its role as a zinc-binding group, make it a valuable building block for developing targeted therapeutics.

The core structure consists of a benzene (B151609) ring substituted with a sulfonamide group and a hydroxymethyl group at the meta-position. The sulfonamide group is a well-established zinc-binding group (ZBG) in a multitude of metalloenzyme inhibitors. It can coordinate with the zinc ion present in the active site of these enzymes, leading to their inhibition. The strategic placement of the hydroxymethyl group at the 3-position offers a crucial advantage by providing an additional site for hydrogen bonding interactions with amino acid residues in the enzyme's active site. This can enhance binding affinity and contribute to the selectivity of the inhibitor for a specific enzyme isoform.

Research into benzenesulfonamide derivatives has shown that the nature and position of substituents on the benzene ring are critical for modulating the inhibitory activity and selectivity. nih.govnih.gov The presence of both hydrophilic (hydroxyl) and lipophilic (aromatic ring) regions within the this compound structure can lead to improved pharmacokinetic properties, such as better absorption, distribution, metabolism, and excretion (ADME) profiles. nih.govmdpi.comresearchgate.net This scaffold provides a robust framework for structure-activity relationship (SAR) studies, allowing medicinal chemists to systematically modify the structure to optimize biological activity. nih.govmdpi.comresearchgate.net

A notable area of application for this pharmacophore is in the development of carbonic anhydrase (CA) inhibitors. Carbonic anhydrases are a family of ubiquitous metalloenzymes that play crucial roles in various physiological processes. nih.gov Dysregulation of specific CA isoforms is implicated in several diseases, including glaucoma, epilepsy, and cancer, making them attractive drug targets. nih.govnih.gov The sulfonamide moiety of this compound acts as the primary anchor to the zinc ion in the CA active site. The 3-(hydroxymethyl) group can then form additional interactions with the surrounding amino acid residues, which can be exploited to achieve isoform-specific inhibition. For instance, in a computational study of Vibrio cholerae carbonic anhydrase inhibitors, 4-(hydroxymethyl)benzenesulfonamide (B106829) was used as a reference compound to validate the docking model, highlighting the importance of the hydroxymethyl group in establishing key interactions within the active site. unich.itresearchgate.net

Furthermore, the benzenesulfonamide scaffold has been extensively utilized in the design of anticancer agents. nih.govbibliomed.org Certain tumor-associated CA isoforms, such as CA IX and CA XII, are overexpressed in various cancers and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. nih.govnih.gov Selective inhibitors of these isoforms are therefore of significant interest. The this compound pharmacophore can be incorporated into more complex molecules to target these cancer-specific enzymes. For example, novel series of benzenesulfonamides have been designed and synthesized to selectively inhibit the tumor-associated hCA IX. nih.gov

The versatility of the this compound scaffold is further demonstrated by its incorporation into inhibitors of other enzyme classes. For instance, benzenesulfonamide analogs have been investigated as inhibitors of the NLRP3 inflammasome, a key mediator of inflammation in various diseases. nih.gov In these studies, modifications to the sulfonamide moiety were well-tolerated, suggesting that the core benzenesulfonamide structure can serve as a platform for developing inhibitors against a range of targets. nih.gov

The following tables summarize research findings on benzenesulfonamide derivatives, illustrating the impact of structural modifications on their biological activity. While not all compounds listed contain the specific 3-(hydroxymethyl) group, they highlight the general principles of how substitutions on the benzenesulfonamide ring influence inhibitory potency and selectivity, providing a basis for the rational design of novel inhibitors based on the this compound pharmacophore.

| Compound | Target | Activity (IC₅₀/Kᵢ) | Research Focus |

| Related Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors | |||

| Acetazolamide | hCA I, II, IX, XII | Kᵢ values in nM range | Standard CA inhibitor |

| 4-(hydroxymethyl)benzenesulfonamide | VchαCA | Reference compound | Validation of computational models unich.itresearchgate.net |

| Triazolo-pyridine benzenesulfonamides 14, 16, 17 | hCA IX | Effective inhibitors | Anticancer activity nih.gov |

| Related Benzenesulfonamide Derivatives with Anticancer Activity | |||

| Compound 12d | Breast Cancer (MDA-MB-468) | GI% = 62% | Selective inhibition of hCA IX nih.gov |

| Compound 12i | hCA IX | Kᵢ = 38.8 nM | Selective inhibition of hCA IX nih.gov |

| Related Benzenesulfonamide Derivatives as NLRP3 Inflammasome Inhibitors | |||

| Compound 14 | NLRP3 Inflammasome | IC₅₀ = 0.55 ± 0.091 µM | Anti-inflammatory agents nih.gov |

| Compound 17 | NLRP3 Inflammasome | IC₅₀ = 0.42 ± 0.080 µM | Anti-inflammatory agents nih.gov |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(hydroxymethyl)benzenesulfonamide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves sulfonation of 3-(hydroxymethyl)benzene derivatives followed by amidation. For example, analogous benzenesulfonamide syntheses use sulfonyl chloride intermediates and amine nucleophiles under controlled pH (7–9) and temperature (0–5°C) to minimize side reactions . Optimization strategies include:

- Using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate intermediates.

- Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) to isolate the product.

- Monitoring reaction progress with TLC or HPLC to identify incomplete conversions .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are essential for verifying the hydroxymethyl (-CHOH) and sulfonamide (-SONH) groups. Key signals include a singlet for the hydroxymethyl proton (~4.6 ppm) and sulfonamide protons (~7.5 ppm) in DMSO-d .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] = 202.04 g/mol) and fragmentation patterns.

- FT-IR : Peaks at ~3350 cm (N-H stretch) and ~1150 cm (S=O symmetric/asymmetric stretches) validate functional groups .

Q. How can researchers assess the purity of this compound, and what thresholds are acceptable for pharmacological studies?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm). A purity ≥95% is typically required for in vitro assays.

- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content should align with theoretical values (±0.4% deviation).

- Melting Point : Consistency with literature values (e.g., 160–165°C) indicates minimal impurities .

Advanced Research Questions

Q. What mechanistic insights exist for the biological activity of this compound derivatives, particularly in cancer models?

- Methodological Answer : Derivatives like N-[3-(2-(2-aminopyrimidin-5-yl)ethynyl)phenyl]-3-(hydroxymethyl)benzenesulfonamide have shown inhibition of leukemia cell proliferation via GCN2 kinase modulation. Key steps for evaluation include:

- In vitro assays : Measure IC values against cancer cell lines (e.g., Jurkat cells) using MTT assays.

- Western Blotting : Validate target engagement (e.g., phosphorylation status of eIF2α in GCN2 pathways).

- Molecular Docking : Simulate interactions between the hydroxymethyl group and kinase active sites (e.g., using AutoDock Vina) .

Q. How do structural modifications (e.g., halogenation, alkylation) of the benzenesulfonamide core influence its physicochemical and pharmacological properties?

- Methodological Answer :

- LogP Studies : Introduce halogens (e.g., Cl, Br) to enhance lipophilicity, measured via shake-flask or computational methods (e.g., ChemAxon).

- Solubility Testing : Use kinetic solubility assays in PBS (pH 7.4) to evaluate bioavailability.

- SAR Analysis : Compare IC values of derivatives to identify critical substituents. For example, 3-(hydroxymethyl) groups improve water solubility but may reduce membrane permeability .

Q. What challenges arise in scaling up the synthesis of this compound for in vivo studies, and how can they be mitigated?

- Methodological Answer :

- Scale-Up Issues : Exothermic reactions during sulfonation can cause decomposition. Use jacketed reactors with temperature control (<10°C).

- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective bulk purification.

- Stability Testing : Monitor hydrolytic degradation under physiological conditions (pH 7.4, 37°C) via accelerated stability studies .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported biological activities of this compound derivatives across studies?

- Methodological Answer :

- Standardize Assays : Use identical cell lines (e.g., ATCC-certified), passage numbers, and assay protocols (e.g., incubation time, serum concentration).

- Control Compounds : Include reference inhibitors (e.g., celecoxib for COX-2 studies) to calibrate activity.

- Meta-Analysis : Compare structural data (e.g., substituent positions) to identify trends. For instance, para-substituted derivatives may show higher activity than ortho analogs .

Experimental Design Tables

| Parameter | Optimized Condition | Reference |

|---|---|---|

| Sulfonation Temperature | 0–5°C (prevents overheating) | |